molecular formula C10H19ClO4S B13474001 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13474001
M. Wt: 270.77 g/mol
InChI Key: GFULIWBXPKZQND-UHFFFAOYSA-N
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Description

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound features a cyclopentylmethoxy group and an ethoxy group linked to an ethane backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(Cyclopentylmethoxy)ethoxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(2-(Cyclopentylmethoxy)ethoxy)ethanol+SOCl22-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride+HCl+SO2\text{2-(2-(Cyclopentylmethoxy)ethoxy)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-(2-(Cyclopentylmethoxy)ethoxy)ethanol+SOCl2​→2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of exposure to hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis.

    Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to enhance the reactivity of the sulfonyl chloride group.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of a cyclopentylmethoxy group.

    Tosyl Chloride: Features a toluene group, commonly used in organic synthesis.

Uniqueness

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both cyclopentylmethoxy and ethoxy groups provides versatility in synthetic applications, making it a valuable intermediate in various fields of research and industry.

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

2-[2-(cyclopentylmethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c11-16(12,13)8-7-14-5-6-15-9-10-3-1-2-4-10/h10H,1-9H2

InChI Key

GFULIWBXPKZQND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCOCCS(=O)(=O)Cl

Origin of Product

United States

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